molecular formula C19H17F3N6O2S B293145 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

货号 B293145
分子量: 450.4 g/mol
InChI 键: LBJFFWOVIWHDGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that is involved in the signaling pathways of various immune cells.

作用机制

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a selective inhibitor of SYK, which plays a critical role in the signaling pathways of various immune cells, including B-cells, T-cells, and myeloid cells. SYK is involved in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR pathway, the NF-κB pathway, and the MAPK pathway. Inhibition of SYK by 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide leads to the disruption of these signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to induce apoptosis in B-cell malignancies and inhibit the proliferation of other cancer cell types. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been shown to inhibit the activation of downstream signaling pathways, including the PI3K-AKT-mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, including rituximab and bortezomib.

实验室实验的优点和局限性

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages as a research tool for cancer treatment. It is a potent and selective inhibitor of SYK, which makes it a valuable tool for studying the role of SYK in cancer biology. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has demonstrated potent antitumor activity in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide in lab experiments. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a small molecule inhibitor, which may limit its efficacy in certain cancer types. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.

未来方向

There are several future directions for the research and development of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One potential direction is the development of combination therapies that include 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide and other chemotherapeutic agents, such as rituximab and bortezomib. Another potential direction is the investigation of the efficacy of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide in other cancer types, such as solid tumors. In addition, there is a need for further research into the off-target effects of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, which could help to identify potential limitations and complications in its use as a research tool and therapeutic agent.

合成方法

The synthesis of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide involves a multistep process that includes the reaction of a hydrazine derivative with an acyl chloride, followed by a cyclization reaction to form the triazole ring. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has demonstrated potent antitumor activity in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia. In addition, 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been shown to inhibit the proliferation of other cancer cell types, including multiple myeloma and acute myeloid leukemia.

属性

分子式

C19H17F3N6O2S

分子量

450.4 g/mol

IUPAC 名称

1-[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H17F3N6O2S/c1-28-16(12-6-3-2-4-7-12)25-27-18(28)31-11-15(29)24-26-17(30)23-14-9-5-8-13(10-14)19(20,21)22/h2-10H,11H2,1H3,(H,24,29)(H2,23,26,30)

InChI 键

LBJFFWOVIWHDGP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

规范 SMILES

CN1C(=NN=C1SCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。